6-Methoxyisoquinoline-3-carboxylic acid

Übersicht

Beschreibung

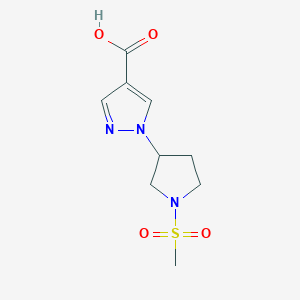

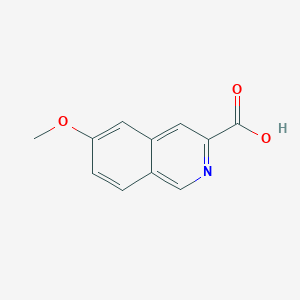

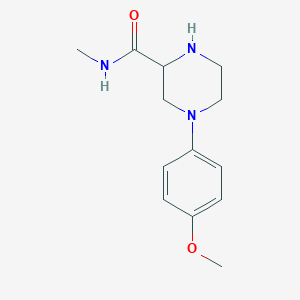

6-Methoxyisoquinoline-3-carboxylic acid is a compound with the molecular formula C11H9NO3 and a molecular weight of 203.2 . It is a powder with a melting point of 178-180°C .

Molecular Structure Analysis

The InChI code for 6-Methoxyisoquinoline-3-carboxylic acid is1S/C11H9NO3/c1-15-9-3-2-7-6-12-10 (11 (13)14)5-8 (7)4-9/h2-6H,1H3, (H,13,14) . This indicates that the compound has a methoxy group attached to the 6th carbon of the isoquinoline ring and a carboxylic acid group attached to the 3rd carbon. Physical And Chemical Properties Analysis

6-Methoxyisoquinoline-3-carboxylic acid is a solid compound with a melting point of 178-180°C . Its molecular weight is 203.2 .Wissenschaftliche Forschungsanwendungen

Synthesis Methods

Dynamic Kinetic Resolution Method : Enantiopure 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is synthesized using Candida antarctica lipase B-catalyzed hydrolysis, serving as a source for the enantiomer of 6-methoxyisoquinoline-3-carboxylic acid. This method is useful in synthesizing modulators of nuclear receptors, including liver X receptor (Forró et al., 2016).

Heck Reaction Synthesis : The Heck reaction is employed for synthesizing 1-alkoxyisoquinoline-3-carboxylic acids esters, which includes the synthesis of methyl 1-(tert-butoxycarbonylmethoxy)isoquinoline-3-carboxylate (Ture et al., 2011).

Biomedical Applications

Fluorophore for Biomedical Analysis : 6-Methoxy-4-quinolone, an oxidation product of 5-methoxyindole-3-acetic acid, is identified as a novel fluorophore with strong fluorescence in a wide pH range. It is stable against light and heat, making it useful for biomedical analysis and as a fluorescent labeling reagent (Hirano et al., 2004).

PPARγ Agonists for Diabetes : Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, including those with 6-methoxy substitutions, are synthesized and evaluated as novel peroxisome proliferators-activated receptor (PPAR) gamma agonists. These agonists, such as KY-021, have shown potential in reducing plasma glucose and triglyceride levels, indicating potential for diabetes treatment (Azukizawa et al., 2008).

Chemical Synthesis

6-Methoxyisoquinoline-5-Carbonitrile Synthesis : A method involving condensation, reduction, and bromination is used to synthesize 6-methoxyisoquinoline-5-carbonitrile, an important intermediate for drugs and dyes (Zhou Xin-rui, 2005).

Synthesis of Quinoline-2-carboxylic Acids : New quinoline-2-carboxylic acids, including 4-hydroxy-6-methoxyquinoline-2-carboxylic acid, are isolated from Ephedra species, expanding the understanding of naturally occurring quinoline derivatives (Starratt & Caveney, 1996).

Safety And Hazards

Eigenschaften

IUPAC Name |

6-methoxyisoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-9-3-2-7-6-12-10(11(13)14)5-8(7)4-9/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFEQSLNFFNHBJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=NC=C2C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxyisoquinoline-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-pyrimidin-2-yl-amine](/img/structure/B1399247.png)